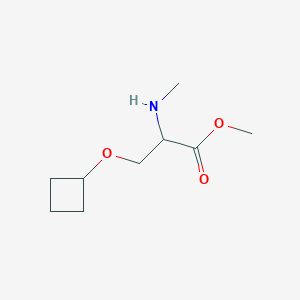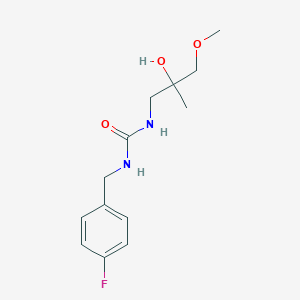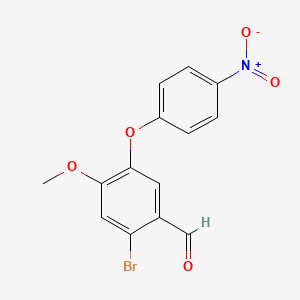
4-N-benzylpyridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-N-benzylpyridine-2,4-diamine”, there are related studies on the synthesis of similar compounds. For instance, a new aromatic heterocyclic diamine monomer containing a bi-benzimidazole unit was synthesized from a compound prepared via the reaction of 3,3′,4,4′-biphenyltetramine and p-nitrobenzaldehyde . Another study discussed the synthesis of a group of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives .
Molecular Structure Analysis
The molecular weight of “this compound” is 199.26 . The InChI Code for this compound is 1S/C12H13N3/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,13,14,15) .
Physical and Chemical Properties Analysis
The physical form of “this compound” is oil . It is stored at room temperature .
Applications De Recherche Scientifique
Spectroscopic Properties and Crystal Structure
Research on derivatives of 4-benzoylpyridine, which shares structural features with 4-N-benzylpyridine-2,4-diamine, highlights their utility in understanding crystal structures and spectroscopic properties. Kolev et al. (2009) synthesized novel anyles of 4-benzoylpyridine, elucidating their structure spectroscopically and thermally, and for the first time reported the crystal structure of an anyle-pyridine derivative. This research contributes to our understanding of molecular interactions and structural elucidation in materials science (Kolev et al., 2009).
Luminescent Properties and Applications
Studies on the coordination chemistry of dipyridylbenzene and the development of luminescent metal complexes underscore the potential for using similar diamine compounds in creating luminescent materials. Williams (2009) reviewed the applications of dipyridylbenzene derivatives in organic light-emitting device (OLED) technology and as cell imaging agents, highlighting the broad applicability of these compounds in photophysics and materials science (Williams, 2009).
Synthesis and Characterization of Novel Polymers
Zhang et al. (2005) synthesized a new kind of aromatic diamine monomer containing a pyridine unit, demonstrating its utility in preparing polyimides with unique physical properties, thermostability, and solubility. This research indicates the potential of diamine compounds in synthesizing novel materials with specific desired properties (Zhang et al., 2005).
Corrosion Inhibition
Singh and Quraishi (2016) evaluated novel synthesized compounds for their corrosion inhibiting properties on mild steel, revealing significant inhibition efficiency. This suggests potential applications of diamine compounds in industrial processes, such as steel pickling and oil well acidization, to protect against corrosion (Singh & Quraishi, 2016).
Antimicrobial Activity
Bogatcheva et al. (2006) identified new diamine scaffolds with activity against Mycobacterium tuberculosis, showcasing the potential of diamine compounds in developing new antimicrobial agents. This highlights the importance of diamine scaffolds in pharmaceutical research and their potential contributions to treating infectious diseases (Bogatcheva et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
4-N-benzylpyridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWHBJFDNDWFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)



![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)


![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)
![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)

